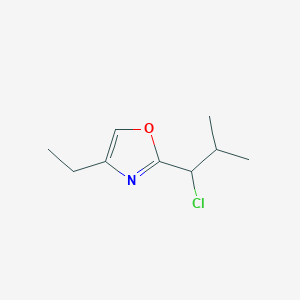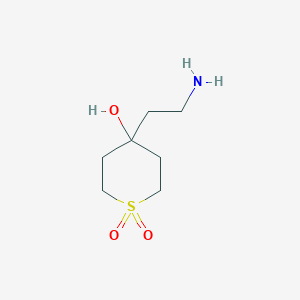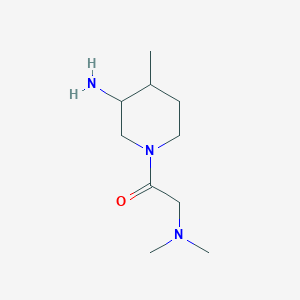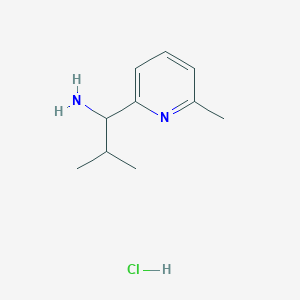![molecular formula C8H7BrOS B13206282 2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
2-[(3-Bromophenyl)sulfanyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7BrOS It is characterized by the presence of a bromophenyl group attached to a sulfanylacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-bromothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanylacetaldehyde linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)sulfanyl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-[(3-Bromophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3-Bromophenyl)sulfanyl]ethanol.
Substitution: 2-[(3-Methoxyphenyl)sulfanyl]acetaldehyde.
Scientific Research Applications
2-[(3-Bromophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)sulfanyl]acetaldehyde
- 2-[(4-Bromophenyl)sulfanyl]acetaldehyde
- 2-[(3-Chlorophenyl)sulfanyl]acetaldehyde
Uniqueness
2-[(3-Bromophenyl)sulfanyl]acetaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI Key |
OTIHOXNSQWRNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)


![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)



![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)


![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)

![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)

